molecular formula C20H30N2O4 B13196930 1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid

Cat. No.: B13196930
M. Wt: 362.5 g/mol
InChI Key: IDIVPLQBXHWLAM-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyloxycarbonyl group and a bis(propan-2-yl)amino group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the bis(propan-2-yl)amino group through nucleophilic substitution. The final step often involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality. Industrial production methods may employ similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen and carbonyl positions.

    Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a drug candidate due to its unique structure and possible therapeutic effects.

    Industry: It is used in the development of new materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to active sites, while the bis(propan-2-yl)amino group can enhance the compound’s stability and solubility. The carboxylic acid functionality may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar compounds to 1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid include other piperidine derivatives with different substituents. For example:

    1-[(Benzyloxy)carbonyl]-4-piperidinecarboxylic acid: Lacks the bis(propan-2-yl)amino group, making it less sterically hindered.

    1-[(Benzyloxy)carbonyl]-5-amino-3-piperidinecarboxylic acid: Contains an amino group instead of the bis(propan-2-yl)amino group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

5-[di(propan-2-yl)amino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C20H30N2O4/c1-14(2)22(15(3)4)18-10-17(19(23)24)11-21(12-18)20(25)26-13-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13H2,1-4H3,(H,23,24)

InChI Key

IDIVPLQBXHWLAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(C)C

Origin of Product

United States

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